molecular formula C9H9ClFNO B1434355 N-(5-chloro-4-fluoro-2-methylphenyl)acetamide CAS No. 1434142-01-4

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Cat. No. B1434355
M. Wt: 201.62 g/mol
InChI Key: XGALWCRXPHDEAR-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9ClFNO . It’s available for research use.


Molecular Structure Analysis

The molecular structure of “N-(5-chloro-4-fluoro-2-methylphenyl)acetamide” consists of a central carbon atom bonded to a chlorine atom, a fluorine atom, and a methyl group .


Physical And Chemical Properties Analysis

“N-(5-chloro-4-fluoro-2-methylphenyl)acetamide” is a solid compound . Its molecular weight is 201.63 g/mol .

Scientific Research Applications

Metabolic Pathways and Herbicide Analysis

  • Metabolic Activation Pathways in Herbicides: Research indicates that chloroacetamide herbicides, including compounds similar to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, undergo complex metabolic activation pathways in liver microsomes, leading to the formation of DNA-reactive products. These pathways involve the bioactivation of certain intermediates, such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, which are further metabolized to produce carcinogenic compounds. The study highlights the metabolic differences between rat and human liver microsomes and identifies the cytochrome P450 isoforms involved in human metabolism of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Impact and Herbicide Activity

  • Soil Reception and Herbicidal Activity: A study on acetochlor, alachlor, and metolachlor, which are structurally related to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, examines their reception in soil and activity as herbicides. The presence of wheat straw at the time of herbicide application was found to reduce the initial herbicidal activity. The study provides insight into the environmental behavior of these compounds, shedding light on how crop residues can impact the effectiveness of such herbicides (Banks & Robinson, 1986).

Chemical Structure and Properties

  • Molecular Conformation Analysis: Investigations into the molecular structure of compounds closely related to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, such as 2-chloro-N-(3-methylphenyl)acetamide, reveal details about their conformation and molecular interactions. These studies, which include X-ray powder diffraction and crystallographic analyses, provide insights into the geometric parameters and intermolecular bonding, contributing to a deeper understanding of the chemical properties and potential applications of these compounds (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).

properties

IUPAC Name

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGALWCRXPHDEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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